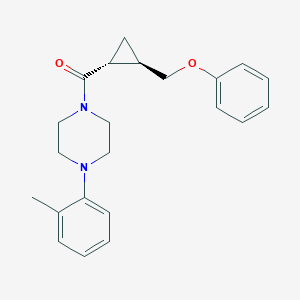

Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-

Eigenschaften

CAS-Nummer |

102617-04-9 |

|---|---|

Molekularformel |

C22H26N2O2 |

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

[4-(2-methylphenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone |

InChI |

InChI=1S/C22H26N2O2/c1-17-7-5-6-10-21(17)23-11-13-24(14-12-23)22(25)20-15-18(20)16-26-19-8-3-2-4-9-19/h2-10,18,20H,11-16H2,1H3/t18-,20+/m0/s1 |

InChI-Schlüssel |

PMXTYGZLJXSQSH-AZUAARDMSA-N |

SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |

Isomerische SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |

Andere CAS-Nummern |

102617-04-9 |

Synonyme |

Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbon yl)-, trans- |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-hydroxytryptamine typically involves the methylation of 5-hydroxytryptamine (serotonin). One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2-Methyl-5-hydroxytryptamine are not widely documented, the general approach would involve large-scale methylation reactions with appropriate safety and purity controls. The use of continuous flow reactors could enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: 2-Methyl-5-hydroxytryptamine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to its corresponding amine derivatives under suitable conditions.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 4 and 7.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated tryptamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-Hydroxytryptamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Serotonin-Rezeptoragonisten verwendet.

Biologie: Die Verbindung wird in Studien verwendet, die sich mit Neurotransmitter-Signalwegen und Rezeptorbindung befassen.

Medizin: Forschung zu seinen potenziellen Antidepressiva-Effekten und seiner Rolle bei der Modulation von Serotonin-Rezeptoren.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Pharmazeutika, die auf Serotonin-Rezeptoren abzielen.

5. Wirkmechanismus

2-Methyl-5-Hydroxytryptamin übt seine Wirkungen hauptsächlich durch seine Wirkung als vollständiger Agonist am 5-HT3-Rezeptor aus. Dieser Rezeptor ist ein ligandengesteuerter Ionenkanal, der bei Aktivierung den Fluss von Kationen wie Natrium und Kalzium in die Zelle ermöglicht. Dies führt zur Depolarisation und der Initiierung verschiedener intrazellulärer Signalwege. Die Wechselwirkung der Verbindung mit dem 5-HT3-Rezeptor ist für ihre potenziellen Antidepressiva- und Anxiolytika-Effekte verantwortlich .

Ähnliche Verbindungen:

5-Hydroxytryptamin (Serotonin): Der primäre Neurotransmitter, der mit 2-Methyl-5-Hydroxytryptamin verwandt ist.

5-Methoxytryptamin: Ein weiteres Tryptamin-Derivat mit ähnlichen Rezeptorbindungseigenschaften.

α-Methyl-5-Hydroxytryptamin: Eine Verbindung mit strukturellen Ähnlichkeiten und ähnlicher Rezeptoraktivität.

Einzigartigkeit: 2-Methyl-5-Hydroxytryptamin ist einzigartig aufgrund seiner selektiven Agonistenaktivität am 5-HT3-Rezeptor, was es von anderen Tryptamin-Derivaten unterscheidet, die möglicherweise eine breitere oder andere Rezeptoraffinität aufweisen .

Wirkmechanismus

2-Methyl-5-hydroxytryptamine exerts its effects primarily through its action as a full agonist at the 5-HT3 receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as sodium and calcium into the cell. This leads to depolarization and the initiation of various intracellular signaling pathways. The compound’s interaction with the 5-HT3 receptor is responsible for its potential antidepressant and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

5-Hydroxytryptamine (Serotonin): The primary neurotransmitter related to 2-Methyl-5-hydroxytryptamine.

5-Methoxytryptamine: Another tryptamine derivative with similar receptor binding properties.

α-Methyl-5-hydroxytryptamine: A compound with structural similarities and similar receptor activity.

Uniqueness: 2-Methyl-5-hydroxytryptamine is unique due to its selective agonist activity at the 5-HT3 receptor, which distinguishes it from other tryptamine derivatives that may have broader or different receptor affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.